N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide

Description

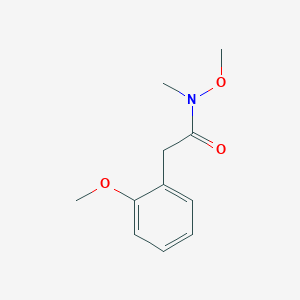

N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide (CAS: see ) is an acetamide derivative characterized by a methoxy group at the N-position, a methyl group on the adjacent nitrogen, and a 2-methoxyphenyl substituent on the α-carbon of the acetamide backbone. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol.

The synthesis involves Grignard reactions and multi-step functionalization, highlighting its role as a versatile building block in organic synthesis .

Properties

IUPAC Name |

N-methoxy-2-(2-methoxyphenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(15-3)11(13)8-9-6-4-5-7-10(9)14-2/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOFQTRXUJNKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of methoxy and acetamide functional groups. These groups are crucial for the compound's interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 0.5 |

| Staphylococcus aureus | 18 | 0.5 |

| Pseudomonas aeruginosa | 12 | 0.5 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 250 | 100 |

| TNF-α | 300 | 150 |

The reduction in cytokine levels indicates its potential utility in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The methoxy and acetamide groups facilitate binding to these targets, modulating their activity and leading to desired therapeutic outcomes .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Case Study on Antimicrobial Activity : A study conducted on a series of methoxy-substituted acetamides revealed that this compound had a higher potency against resistant strains of Staphylococcus aureus compared to traditional antibiotics .

- Anti-inflammatory Study : In a controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in a significant decrease in joint swelling and pain scores .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and applications:

Substituent Effects on Bioactivity

- In contrast, metolachlor-2-ethoxy () contains a chloro group, enhancing its electrophilicity and herbicidal activity.

- The phenylsulfanyl group in ’s compound introduces a sulfur atom, which may increase metabolic stability or modulate receptor binding compared to the target’s methoxy group .

Pharmacokinetic Implications

- The 1-methoxycyclobutyl analog () introduces a strained four-membered ring, likely reducing conformational flexibility and altering solubility compared to the planar 2-methoxyphenyl group .

Toxicity Considerations

- While the target compound lacks direct toxicity data, structurally distinct analogs like 25X-NBOMe () are highly toxic psychedelics. However, the acetamide core in the target may reduce neuroactivity compared to ethanamine-based NBOMes .

- Metolachlor () exhibits moderate toxicity in mammals, attributed to its chloroacetamide structure, a feature absent in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.